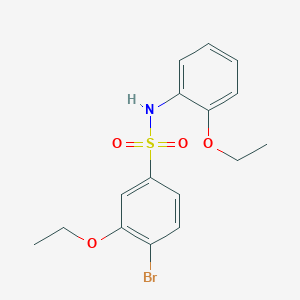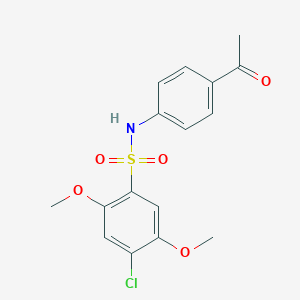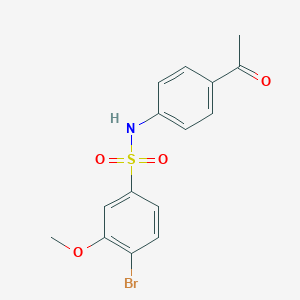![molecular formula C22H21N3O4S B229123 3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMIM-Benzenesulfonamide and is a member of the sulfonamide family of compounds. DMIM-Benzenesulfonamide has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
The exact mechanism of action of DMIM-Benzenesulfonamide is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
DMIM-Benzenesulfonamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. DMIM-Benzenesulfonamide has also been shown to reduce the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
DMIM-Benzenesulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. DMIM-Benzenesulfonamide has also been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, one of the limitations of DMIM-Benzenesulfonamide is its poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of DMIM-Benzenesulfonamide. One direction is to further investigate the anticancer properties of this compound and its potential use in cancer treatment. Another direction is to study the anti-inflammatory properties of DMIM-Benzenesulfonamide and its potential use in the treatment of inflammatory diseases. Additionally, future studies may focus on improving the solubility of DMIM-Benzenesulfonamide and identifying new synthesis methods for this compound.
Méthodes De Synthèse
DMIM-Benzenesulfonamide has been synthesized using various methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. The reaction yields DMIM-Benzenesulfonamide as a white solid.
Applications De Recherche Scientifique
DMIM-Benzenesulfonamide has been the focus of scientific research due to its potential therapeutic applications. This compound has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancers, including breast cancer and lung cancer. DMIM-Benzenesulfonamide has also been studied for its potential anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Propriétés
Formule moléculaire |
C22H21N3O4S |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H21N3O4S/c1-15-6-5-11-25-14-19(23-22(15)25)16-7-4-8-17(12-16)24-30(26,27)18-9-10-20(28-2)21(13-18)29-3/h4-14,24H,1-3H3 |
Clé InChI |
QNNYPAYJOXCLMU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
SMILES canonique |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















